
CID 21628550
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Overview
Description
Isohomohalichondrin B (CID 21628550) is a polyether macrolide compound isolated from the Lissodendoryx sponge. It has shown significant cytotoxic activity against various human cancer cell lines and has potential as an anti-tumor drug . The molecular formula of this compound is C61H86O19, and its molecular weight is 1123.3 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 21628550 involves complex organic reactions, typically starting from marine sponge extracts. The isolation and purification processes are crucial to obtain the compound in its pure form. Specific synthetic routes and reaction conditions are proprietary and often involve multiple steps of organic synthesis, including esterification, cyclization, and macrolide formation.
Industrial Production Methods
Industrial production of this compound is still in the research and development phase. Large-scale production would require optimization of the extraction and purification processes from marine sponges or the development of synthetic analogs that mimic the biological activity of the natural compound.
Chemical Reactions Analysis
Types of Reactions
CID 21628550 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
CID 21628550 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and macrolide synthesis.
Industry: The compound’s unique structure and biological activity make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mechanism of Action
CID 21628550 exerts its effects by binding to tubulin, a protein involved in cell division. This binding inhibits GTP binding to tubulin, preventing microtubule assembly and causing cell cycle arrest in the G2/M phase . The compound also induces apoptosis in cancer cells by disrupting the normal function of microtubules, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Vincristine: Another anti-tubulin agent used in cancer therapy.
Vinblastine: Similar to vincristine, it inhibits microtubule formation.
Maytansine: A potent anti-tubulin compound with similar cytotoxic effects.
Uniqueness of CID 21628550
This compound is unique due to its marine origin and complex polyether macrolide structure. Its ability to induce apoptosis in both wild-type and mutated p53 cancer cells sets it apart from other anti-tubulin agents . Additionally, its potential for large-scale synthesis and modification makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C61H86O19 |
---|---|
Molecular Weight |
1123.3 g/mol |
InChI |
InChI=1S/C61H86O19/c1-27-15-34-7-9-38-28(2)16-36(66-38)11-13-59-25-47-55(79-59)56-57(73-47)58(80-59)54-39(70-56)10-8-35(68-54)18-49(65)74-53-32(6)52-44(69-43(53)20-40(67-34)31(27)5)21-42-46(72-52)24-61(75-42)26-48-51(78-61)30(4)23-60(77-48)22-29(3)50-45(76-60)19-37(64)41(71-50)17-33(63)12-14-62/h27,29-30,32,34-48,50-58,62,64H,2,5,7-26H2,1,3-4,6H3/t27-,29+,30+,32+,34+,35-,36+,37-,38+,39+,40-,41-,42-,43+,44+,45+,46-,47+,48+,50+,51+,52+,53-,54+,55+,56+,57-,58+,59+,60-,61+/m1/s1 |
InChI Key |
WVWWZNXKZNACRW-CVINHSFQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)O[C@@H]9[C@H]([C@H]3[C@H](C[C@@H]4[C@H](O3)C[C@@]3(O4)C[C@H]4[C@@H](O3)[C@H](C[C@]3(O4)C[C@@H]([C@H]4[C@@H](O3)C[C@H]([C@H](O4)CC(=O)CCO)O)C)C)O[C@H]9C[C@H](C1=C)O2)C |
Canonical SMILES |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)OC9C(C3C(CC4C(O3)CC3(O4)CC4C(O3)C(CC3(O4)CC(C4C(O3)CC(C(O4)CC(=O)CCO)O)C)C)OC9CC(C1=C)O2)C |
Synonyms |
IHB cpd isohomohalichondrin B |
Origin of Product |
United States |
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